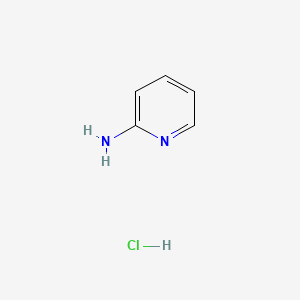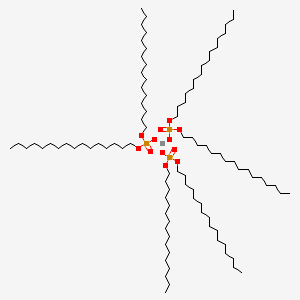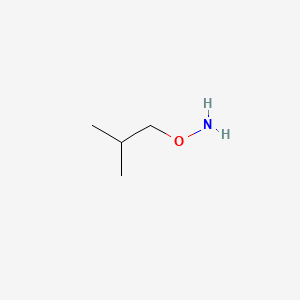
2-Aminopyridine hydrochloride
Vue d'ensemble
Description
2-Aminopyridine is an organic compound with the formula H2NC5H4N . It is one of three isomeric aminopyridines and is a colorless solid . It is used in the production of various drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
Synthesis Analysis
2-Aminopyridine is known for the synthesis of diverse biological molecules . It is produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction . A practical and mild process to access 2-aminopyridine derivatives involves ruthenium-catalyzed [2+2+2] cycloaddition of various 1,6- and 1,7-diynes with cyanamides .Molecular Structure Analysis
The molecular structure of 2-Aminopyridine is H2NC5H4N . Although 2-hydroxypyridine converts significantly to the pyridone tautomer, the related imine tautomer (HNC5H4NH) is less important for 2-aminopyridine .Chemical Reactions Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .Physical And Chemical Properties Analysis
2-Aminopyridine is a colorless solid with a melting point of 59 to 60 °C and a boiling point of 210 °C . It is soluble in water .Applications De Recherche Scientifique
Photodimerization in Aqueous Solution
2-Aminopyridine hydrochloride, in combination with cucurbit[7]uril, undergoes a stereoselective photodimerization reaction in aqueous solution. This process yields an anti-trans isomer, demonstrating its potential in stereoselective synthesis (Wang, Yuan, & Macartney, 2006).
Transition-Metal-Free Synthesis
A transition-metal-free method for synthesizing 2-aminopyridine derivatives has been developed, utilizing acetamidine hydrochloride. This approach is notable for its high yield and chemoselectivity, highlighting the versatility of 2-aminopyridine in organic synthesis (Li, Huang, Liao, Shao, & Chen, 2018).
Role in Synthesizing Bioactive Compounds
2-Aminopyridines are key components in the synthesis of bioactive natural products and medicinally important compounds. Their use in organic materials emphasizes their importance in the field of synthetic chemistry (Bolliger, Oberholzer, & Frech, 2011).
Application in Drug Discovery
2-Aminopyridine is recognized for its role in the synthesis of diverse biological molecules in pharmaceutical research. Its simple design and low molecular weight make it a valuable tool in identifying toxicity-causing metabolites in drug discovery programs (Rao & Chanda, 2021).
Copper-Catalyzed Synthesis
Copper-catalyzed synthesis of 2-aminopyridines has been explored, demonstrating the compound's versatility in constructing various nitrogen-containing heterocycles, which are pivotal in potential drug candidates (蔡忠建 et al., 2014).
Solubility Studies
The solubility of 2-aminopyridine in various solvents like acetone, chloroform, and ethyl acetate has been measured, providing essential data for its applications in different chemical environments (Wei & Chen, 2009).
Spectrofluorimetric Determination
2-Aminopyridine has been studied for its potential as an impurity in pharmaceuticals like piroxicam and tenoxicam, underscoring its significance in ensuring drug purity and safety (Barary, Abdel-Hay, Sabry, & Belal, 2004).
Synthesis of Derivatives
Various methods for synthesizing 2-aminopyridine derivatives, such as 2-amino-5-fluoropyridine, have been explored, highlighting the compound's adaptability in the creation of intermediates for pharmaceutical applications (Ying-qi, 2008).
Use in Catalysis
2-Aminopyridine serves as an organocatalyst in the conversion of epoxides into cyclic carbonates, demonstrating its utility in chemical transformations under environmentally friendly conditions (Azzouz et al., 2019).
Biological Activity and Complexation
Aminopyridines, including 2-aminopyridine, have been studied for their biological activities and complexation properties with metals, underscoring their significance in pharmacological research (Orie, Duru, & Ngochindo, 2021).
Safety And Hazards
2-Aminopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause irritation to the eyes, nose, and throat, and can lead to symptoms such as headache, dizziness, excitement, nausea, high blood pressure, respiratory distress, lassitude (weakness, exhaustion), convulsions, and stupor . It is also harmful if swallowed or inhaled, and can cause skin and eye irritation .
Orientations Futures
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that 2-Aminopyridine has a promising future in drug discovery.
Propriétés
IUPAC Name |
pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKKJHTFUZWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
504-29-0 (Parent) | |
| Record name | Pyridine, 2-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20186330 | |
| Record name | 2-Pyridinamine, hydrochloride (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine hydrochloride | |
CAS RN |
32654-45-8 | |
| Record name | 2-Pyridinamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32654-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinamine, hydrochloride (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOPYRIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















